2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is likely a derivative of 2-Methoxybiphenyl . Biphenyls are organic compounds that contain two benzene rings linked together by a carbon-carbon bond .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” were not found, similar compounds like 2-Methoxybiphenyl can be synthesized through various methods. For instance, one method involves the iodination of vanillin followed by a Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of 2-Methoxybiphenyl, a similar compound, consists of a biphenyl core with a methoxy group attached . The molecular formula is C13H12O .
Scientific Research Applications
Lasing Applications in Optoelectronics
Specific Scientific Field
The field of application is Optoelectronics , specifically in the development of lasing applications .
Summary of the Application
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The specific compounds synthesized for these applications are 5,5′′-bis(4′-methoxy-[1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .
Methods of Application or Experimental Procedures
These compounds were synthesized for lasing applications. The lasing performance of these compounds was tested using amplified spontaneous emission (ASE) and optically pumped lasing . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .
Results or Outcomes
The results showed that both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .
Suzuki–Miyaura Coupling in Organic Synthesis
Specific Scientific Field
The field of application is Organic Synthesis , specifically in the Suzuki–Miyaura coupling .
Summary of the Application
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Results or Outcomes
The results showed that the formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .
Fluorescence Studies in Analytical Chemistry
Specific Scientific Field
The field of application is Analytical Chemistry , specifically in Fluorescence Studies .
Summary of the Application
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
Methods of Application or Experimental Procedures
The fluorescence intensity of “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is measured and compared with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
Synthesis of Polychlorinated Biphenyls (PCBs)
Specific Scientific Field
The field of application is Organic Chemistry , specifically in the synthesis of Polychlorinated Biphenyls (PCBs) .
Summary of the Application
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Methods of Application or Experimental Procedures
The synthesis of PCBs involves the chlorination of biphenyl, and “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” can be used as a precursor in this process .
Phase Change Data Studies
Specific Scientific Field
The field of application is Physical Chemistry , specifically in Phase Change Data Studies .
Summary of the Application
“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is used in studies related to phase change data . This includes studying its properties in different states of matter (solid, liquid, gas) and under different conditions .
Methods of Application or Experimental Procedures
The phase change data of “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is studied using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .
properties
IUPAC Name |
3-methoxy-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKYHIPLJQCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592038 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
175153-20-5 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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